Lenalidomide-C5-alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-C5-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a structural and functional analog of thalidomide, with enhanced anti-angiogenic, cytotoxic, and immunomodulatory properties. This compound is particularly notable for its application in targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs) technology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C5-alkyne typically involves the following steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Reduction: The reduction of the nitro group using platinum group metal-free catalysts to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. Techniques such as design of experiments (DoE) are employed to optimize reaction conditions and improve yield .
化学反应分析
Types of Reactions
Lenalidomide-C5-alkyne undergoes various chemical reactions, including:
Oxidation: Involving reagents like potassium permanganate.
Reduction: Using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon in methanol.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used in further synthetic applications .
科学研究应用
Lenalidomide-C5-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Integral in the development of PROTACs for targeted cancer therapy.
Industry: Utilized in the production of pharmaceuticals and research chemicals.
作用机制
Lenalidomide-C5-alkyne exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3 in multiple myeloma cells . The compound’s ability to recruit and degrade specific proteins makes it a powerful tool in targeted protein degradation .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties.
Pomalidomide: Another derivative with enhanced potency.
Lenalidomide: The base compound from which Lenalidomide-C5-alkyne is derived.
Uniqueness
This compound is unique due to its specific application in PROTAC technology, which allows for the targeted degradation of proteins that were previously considered “undruggable.” This specificity and efficiency make it a valuable tool in both research and therapeutic contexts .
属性
分子式 |
C20H23N3O3 |
---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
3-[7-(hept-6-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-4-5-6-12-21-16-9-7-8-14-15(16)13-23(20(14)26)17-10-11-18(24)22-19(17)25/h1,7-9,17,21H,3-6,10-13H2,(H,22,24,25) |
InChI 键 |
WBHWXLSIFDEANV-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。